molecular formula C11H13Br2NO B13986133 N,N-bis(2-bromoethyl)benzamide CAS No. 91335-65-8

N,N-bis(2-bromoethyl)benzamide

Cat. No.: B13986133
CAS No.: 91335-65-8
M. Wt: 335.03 g/mol
InChI Key: CXOJZJCGSKPJEV-UHFFFAOYSA-N
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Description

N,N-bis(2-bromoethyl)benzamide is an organic compound with the molecular formula C11H13Br2NO. It is a derivative of benzamide, where the amide nitrogen is substituted with two 2-bromoethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-bis(2-bromoethyl)benzamide can be synthesized through the reaction of benzamide with 2-bromoethylamine hydrobromide in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an appropriate solvent like dichloromethane .

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing reagents .

Chemical Reactions Analysis

Types of Reactions: N,N-bis(2-bromoethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-bis(2-bromoethyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with anticancer or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N-bis(2-bromoethyl)benzamide involves its ability to interact with nucleophiles due to the presence of reactive bromine atoms. These interactions can lead to the formation of covalent bonds with biological targets, potentially disrupting their normal function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N,N-bis(2-bromoethyl)benzamide is unique due to the presence of two bromine atoms, which confer distinct reactivity and potential biological activity compared to its chloro and iodo analogs. The bromine atoms make it more reactive in nucleophilic substitution reactions, which can be advantageous in certain synthetic and medicinal applications .

Properties

CAS No.

91335-65-8

Molecular Formula

C11H13Br2NO

Molecular Weight

335.03 g/mol

IUPAC Name

N,N-bis(2-bromoethyl)benzamide

InChI

InChI=1S/C11H13Br2NO/c12-6-8-14(9-7-13)11(15)10-4-2-1-3-5-10/h1-5H,6-9H2

InChI Key

CXOJZJCGSKPJEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CCBr)CCBr

Origin of Product

United States

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